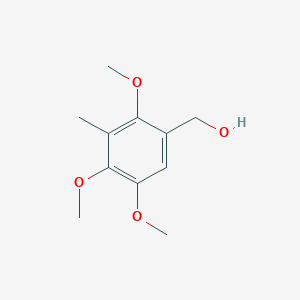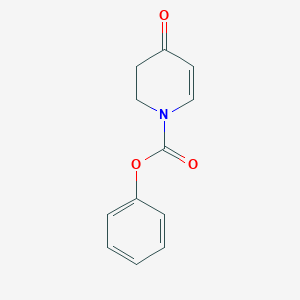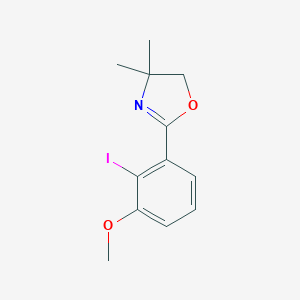
3-Allyl-5-(3,4-dimethoxybenzylidene)-2-thioxo-4-imidazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Allyl-5-(3,4-dimethoxybenzylidene)-2-thioxo-4-imidazolidinone, also known as DMDD, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DMDD is a heterocyclic imidazolidine derivative that has shown promising results in various studies related to cancer, inflammation, and other diseases.
Mechanism of Action
The mechanism of action of 3-Allyl-5-(3,4-dimethoxybenzylidene)-2-thioxo-4-imidazolidinone is not fully understood, but it is believed to involve the modulation of various signaling pathways that are involved in cell proliferation, survival, and apoptosis. 3-Allyl-5-(3,4-dimethoxybenzylidene)-2-thioxo-4-imidazolidinone has been found to activate the p53 pathway, which is a key regulator of cell cycle progression and apoptosis. 3-Allyl-5-(3,4-dimethoxybenzylidene)-2-thioxo-4-imidazolidinone has also been found to inhibit the NF-κB pathway, which is a major regulator of inflammation and immune response.
Biochemical and Physiological Effects:
3-Allyl-5-(3,4-dimethoxybenzylidene)-2-thioxo-4-imidazolidinone has been found to have various biochemical and physiological effects on the body. 3-Allyl-5-(3,4-dimethoxybenzylidene)-2-thioxo-4-imidazolidinone has been found to reduce the levels of pro-inflammatory cytokines and chemokines, which are involved in inflammation and immune response. 3-Allyl-5-(3,4-dimethoxybenzylidene)-2-thioxo-4-imidazolidinone has also been found to enhance the expression of anti-inflammatory cytokines, which promote tissue repair and regeneration. 3-Allyl-5-(3,4-dimethoxybenzylidene)-2-thioxo-4-imidazolidinone has been found to have a protective effect on the liver, kidneys, and other organs.
Advantages and Limitations for Lab Experiments
3-Allyl-5-(3,4-dimethoxybenzylidene)-2-thioxo-4-imidazolidinone has several advantages as a research compound. It is stable, easy to synthesize, and has low toxicity. 3-Allyl-5-(3,4-dimethoxybenzylidene)-2-thioxo-4-imidazolidinone has also been found to have good solubility in various solvents, which makes it easy to use in lab experiments. However, 3-Allyl-5-(3,4-dimethoxybenzylidene)-2-thioxo-4-imidazolidinone has some limitations as a research compound. It is relatively new, and its mechanism of action is not fully understood. 3-Allyl-5-(3,4-dimethoxybenzylidene)-2-thioxo-4-imidazolidinone is also expensive, which may limit its use in some research studies.
Future Directions
There are several future directions for research on 3-Allyl-5-(3,4-dimethoxybenzylidene)-2-thioxo-4-imidazolidinone. One potential direction is to investigate its potential as a therapeutic agent for other diseases, such as autoimmune disorders and neurodegenerative diseases. Another potential direction is to study the pharmacokinetics and pharmacodynamics of 3-Allyl-5-(3,4-dimethoxybenzylidene)-2-thioxo-4-imidazolidinone to optimize its use in clinical settings. Additionally, further research is needed to elucidate the mechanism of action of 3-Allyl-5-(3,4-dimethoxybenzylidene)-2-thioxo-4-imidazolidinone and to identify its molecular targets.
Synthesis Methods
3-Allyl-5-(3,4-dimethoxybenzylidene)-2-thioxo-4-imidazolidinone can be synthesized using a simple and efficient method that involves the reaction of 3,4-dimethoxybenzaldehyde with thiourea and allyl isothiocyanate. The reaction is carried out in the presence of a catalyst and under controlled conditions to obtain the desired product in high yield and purity.
Scientific Research Applications
3-Allyl-5-(3,4-dimethoxybenzylidene)-2-thioxo-4-imidazolidinone has been extensively studied for its potential therapeutic applications in various fields of scientific research. One of the most significant applications of 3-Allyl-5-(3,4-dimethoxybenzylidene)-2-thioxo-4-imidazolidinone is in the field of cancer research, where it has shown promising results as an anti-cancer agent. 3-Allyl-5-(3,4-dimethoxybenzylidene)-2-thioxo-4-imidazolidinone has been found to induce apoptosis in cancer cells, inhibit tumor growth and metastasis, and enhance the efficacy of chemotherapy and radiation therapy.
properties
Product Name |
3-Allyl-5-(3,4-dimethoxybenzylidene)-2-thioxo-4-imidazolidinone |
|---|---|
Molecular Formula |
C15H16N2O3S |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-prop-2-enyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C15H16N2O3S/c1-4-7-17-14(18)11(16-15(17)21)8-10-5-6-12(19-2)13(9-10)20-3/h4-6,8-9H,1,7H2,2-3H3,(H,16,21)/b11-8- |
InChI Key |
CVRRBRAONICUDP-FLIBITNWSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)N2)CC=C)OC |
SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)N2)CC=C)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)N2)CC=C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![({2,4,5-Tris[(carboxymethyl)sulfanyl]-3,6-dioxo-1,4-cyclohexadien-1-yl}sulfanyl)acetic acid](/img/structure/B303346.png)
![S~1~,S~2~-bis[2-(methylanilino)-2-oxoethyl] ethanedithioate](/img/structure/B303347.png)

![3-Methoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B303352.png)


![Pyridinium, 4-[2-[4-(dimethylamino)phenyl]ethenyl]-1-hexadecyl-](/img/structure/B303355.png)


![N-(2-iodo-4,5-dimethoxybenzyl)-N-[(4-iodo-1,2,5-trimethyl-1H-pyrrol-3-yl)methyl]amine](/img/structure/B303360.png)


